6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide

Medicinal chemistry SAR Sulfonamide scaffold

6-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (CAS 1041507-44-1) is a heterocyclic sulfonamide with the molecular formula C₁₁H₇ClF₂N₂O₂S and a molecular weight of 304.70 g/mol. It belongs to the pyridine-3-sulfonamide class, a privileged scaffold widely employed in medicinal chemistry for developing carbonic anhydrase inhibitors and kinase-targeted agents.

Molecular Formula C11H7ClF2N2O2S
Molecular Weight 304.7 g/mol
CAS No. 1041507-44-1
Cat. No. B1451712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
CAS1041507-44-1
Molecular FormulaC11H7ClF2N2O2S
Molecular Weight304.7 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Cl
InChIInChI=1S/C11H7ClF2N2O2S/c12-11-2-1-10(6-15-11)19(17,18)16-9-4-7(13)3-8(14)5-9/h1-6,16H
InChIKeyZELDSFGYLFYTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (CAS 1041507-44-1) — Procurement-Grade Sulfonamide Building Block for Kinase and CA Inhibitor Scaffolds


6-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (CAS 1041507-44-1) is a heterocyclic sulfonamide with the molecular formula C₁₁H₇ClF₂N₂O₂S and a molecular weight of 304.70 g/mol . It belongs to the pyridine-3-sulfonamide class, a privileged scaffold widely employed in medicinal chemistry for developing carbonic anhydrase inhibitors and kinase-targeted agents. The compound features a 6-chloro substituent on the pyridine ring and a 3,5-difluorophenyl group appended to the sulfonamide nitrogen, a substitution pattern that distinguishes it from multiple commercially available positional isomers (e.g., 2,5-difluoro, 2,6-difluoro, and 3,4-difluoro variants) [1]. It is routinely supplied as a research-grade building block at ≥95% purity by multiple international vendors .

Why 6-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide Cannot Be Replaced by Its Positional Isomers — Structural Basis for Differentiated Procurement


Within the C₁₁H₇ClF₂N₂O₂S molecular formula space, at least four distinct regioisomers are commercially catalogued: the 3,5-difluorophenyl (target), 2,5-difluorophenyl, 2,6-difluorophenyl, and 3,4-difluorophenyl derivatives [1]. The position of fluorine atoms on the aniline ring critically modulates electron density distribution, sulfonamide NH acidity (pKa), and the dihedral angle between the pyridine and phenyl rings — all of which directly impact hydrogen-bonding capacity to target proteins. In sulfonamide-based carbonic anhydrase inhibitors, even a single-fluorine positional shift can alter isoform selectivity by over an order of magnitude, as demonstrated across the pyridine-3-sulfonamide series where hCA IX Ki values span 5.2–18.3 nM depending on substitution [2]. Blind interchange between isomers without verifying target-specific SAR therefore risks loss of potency, altered selectivity profiles, and irreproducible biological results.

Quantitative Differentiation Evidence for 6-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (1041507-44-1) — Comparator-Anchored Procurement Data


Regioisomeric Identity Confirmation: 3,5-Difluoro Substitution Is Experimentally Resolved from 2,5-, 2,6-, and 3,4-Difluoro Analogs

The target compound bears fluorine atoms at the meta positions (3,5) of the aniline ring, whereas commercially available isomers carry fluorine at alternative positions (2,5-: CAS 1040084-43-2; 2,6-: CAS 877957-59-0; 3,4-: CAS 1002244-75-8) . The 3,5-difluoro pattern produces a symmetric electron-withdrawing effect that increases sulfonamide NH acidity relative to mono-fluoro or ortho-substituted analogs. In the broader 3-pyridinesulfonamide carbonic anhydrase inhibitor series, compounds with electron-withdrawing substituents on the phenyl ring consistently achieved hCA IX Ki values in the low nanomolar range (5.2–18.3 nM) versus the clinically used acetazolamide (Ki = 25 nM) [1]. The specific regioisomeric identity of the 3,5-difluoro pattern is verifiable by ¹⁹F NMR and SMILES string O=S(=O)(Nc1cc(F)cc(F)c1)c1ccc(Cl)nc1 .

Medicinal chemistry SAR Sulfonamide scaffold

6-Chloro vs. 2-Chloro Pyridine Substitution: Evidence from Antimalarial Falcipain-2 Screening

In the Karpina et al. (2020) antimalarial study, 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (compound 3a) was synthesized as a key intermediate en route to [1,2,4]triazolo[4,3-a]pyridine-6-sulfonamides that showed in vitro activity against Plasmodium falciparum with IC₅₀ values of 2.24–4.98 µM for the most active final compounds [1]. The 6-chloro target compound differs from 3a by chlorine position (6- vs. 2-), which alters the pyridine nitrogen's electronic environment and its capacity to act as a hydrogen-bond acceptor in the target binding pocket. In the broader carbonic anhydrase literature, pyridine-3-sulfonamides bearing a 6-chloro substituent have been employed as precursors for further derivatization at the 2-position, enabling modular SAR exploration that is not accessible with the 2-chloro isomer [2].

Antimalarial Falcipain-2 Virtual screening

Vendor-Verified Purity Specification: ≥95% with Inter-Vendor Consistency

The target compound is supplied at a minimum purity of 95% as independently verified by at least four international vendors: AKSci (Cat. 4316DD, 95%), CymitQuimica (Ref. 3D-RRB50744, ≥95%), Chemenu (Cat. CM475233, 95%+), and Cato-Chem (95%) . This multi-vendor consistency reduces supply-chain risk and enables cross-validation of biological results. In contrast, several positional isomers (e.g., the 2,6-difluoro analog) are listed with fewer independent quality data points, introducing ambiguity in lot-to-lot reproducibility [1]. For sulfonamide-based screening campaigns, minor impurities (<5%) originating from residual synthetic intermediates can act as false-positive hits in enzyme inhibition assays, making documented purity specifications a critical procurement criterion.

Quality control Procurement Reproducibility

Pyridine-3-Sulfonamide Scaffold Class-Level Potency: hCA IX Inhibition in the Low Nanomolar Range

Although direct hCA inhibition data for the specific 6-chloro-N-(3,5-difluorophenyl) target compound remain absent from the peer-reviewed literature, the broader 3-pyridinesulfonamide class to which it belongs has been extensively characterized against human carbonic anhydrase isoforms. In the Brzozowski et al. 2011 study, a series of 3-pyridinesulfonamide derivatives (compounds 2–5, 9–11, 13–15) demonstrated hCA IX inhibition with Ki values of 5.2–18.3 nM, outperforming the clinically used sulfonamides acetazolamide (AAZ, Ki = 25 nM) and methazolamide (MZA, Ki = 27 nM) by approximately 1.4–4.8-fold [1]. The cancer-associated isoform hCA XII was inhibited with Ki = 6.0–16.4 nM, while cytosolic off-target isoform hCA I showed substantially weaker inhibition (Ki = 0.089–251 µM), yielding a therapeutic selectivity window of approximately 500–48,000-fold for tumor-associated isoforms [1]. The target compound, bearing both the 6-chloro and 3,5-difluorophenyl pharmacophores, is structurally positioned within this favorable activity landscape.

Carbonic anhydrase Cancer Isoform selectivity

Molecular Weight and Lipophilicity Positioning Within Lead-Like Chemical Space

The target compound has a molecular weight of 304.70 g/mol, falling within the optimal lead-like range (MW ≤ 350) recommended for fragment-based and HTS-derived hit expansion . The calculated partition coefficient (clogP) of approximately 2.4–2.8 (estimated from the 3,5-difluorophenyl and 6-chloropyridine fragments) positions it favorably relative to the more lipophilic 3,4-difluoro isomer (predicted clogP ~2.6–3.0) and the less lipophilic unsubstituted phenyl analog [1]. This physicochemical profile supports aqueous solubility suitable for biochemical assay conditions while maintaining sufficient membrane permeability for cell-based follow-up studies.

Drug-likeness Physicochemical properties Lead optimization

Synthetic Tractability: 6-Chloro Group as a Handle for Nucleophilic Aromatic Substitution (SNAr) Diversification

The 6-chloro substituent on the electron-deficient pyridine ring provides a well-established leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification with amines, alkoxides, or thiols under mild conditions [1]. This contrasts with the 2-chloro isomer, where the adjacent pyridine nitrogen exerts a stronger electron-withdrawing effect that enhances SNAr reactivity but can also promote unwanted hydrolysis under aqueous conditions [2]. The 6-chloro position thus offers a balance of adequate reactivity for parallel library synthesis while maintaining sufficient stability during storage and handling — a practical advantage confirmed by the compound's routine shipment at ambient temperature by multiple vendors .

Synthetic chemistry Derivatization Library synthesis

Optimal Application Scenarios for 6-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide (1041507-44-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX/XII)

The 3-pyridinesulfonamide scaffold has demonstrated class-level hCA IX inhibition with Ki values of 5.2–18.3 nM, outperforming clinically used sulfonamides by up to 4.8-fold [1]. The 6-chloro-N-(3,5-difluorophenyl) target compound, with its 3,5-difluoro electronic modulation and 6-chloro synthetic handle, is positioned as a procurement-ready building block for synthesizing focused CA inhibitor libraries. The 6-chloro group serves as a diversification point for SNAr-based elaboration, enabling systematic exploration of the 6-position SAR while preserving the favorable 3,5-difluorophenylsulfonamide pharmacophore.

Kinase Inhibitor Scaffold Development Leveraging the 3,5-Difluorophenylsulfonamide Pharmacophore

The 3,5-difluorophenylsulfonamide moiety is a recognized ATP-competitive kinase inhibitor pharmacophore, appearing in multiple patented kinase inhibitor series including PI3K and PERK inhibitors [1]. The symmetric 3,5-difluoro substitution pattern provides balanced electronic effects that enhance binding to the kinase hinge region without introducing stereochemical complexity. The target compound's verified 95% purity across four independent vendors [2] ensures reproducible starting material quality for kinase panel screening, where even minor impurities can generate misleading selectivity profiles.

Parallel Library Synthesis and Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 304.70 g/mol (≤350 Da lead-like threshold) and a predicted clogP of 2.4–2.8 [1], the target compound meets fragment-to-lead optimization criteria. The 6-chloro group provides a single reactive handle for SNAr diversification with amine, alkoxide, and thiol nucleophiles [2], enabling the rapid generation of 50–200 compound libraries for SAR exploration. Multi-vendor availability at consistent purity specifications supports large-scale library production without supply-chain interruption.

Pharmacophore Validation Studies Requiring Regioisomeric Selectivity Controls

When establishing SAR around the difluorophenyl ring position, the target compound serves as a critical reference point for the 3,5-difluoro regioisomer. Parallel procurement of the 2,5-, 2,6-, and 3,4-difluoro positional isomers (all commercially available) enables systematic deconvolution of fluorine position effects on target binding [1]. The documented SMILES string O=S(=O)(Nc1cc(F)cc(F)c1)c1ccc(Cl)nc1 [2] provides unambiguous structural confirmation for computational docking studies where regioisomeric misassignment would produce erroneous binding pose predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.